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molecular formula C17H15NO2 B1623806 Ethyl 4-naphthalen-1-yl-1H-pyrrole-3-carboxylate CAS No. 226930-26-3

Ethyl 4-naphthalen-1-yl-1H-pyrrole-3-carboxylate

Cat. No. B1623806
M. Wt: 265.31 g/mol
InChI Key: RPMKLIJEJHONCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06511978B1

Procedure details

5 g(18.9 mmol) of the compound prepared in Preparation 1-1) and 3.68 g(18.9 mmol) of tosylmethylisocyanide were dissolved in 100 ml of tetrahydrofuran. 2.55 g(22.7 mmol) of potassium t-butoxide dissolved in 100 ml of tetrahydrofuran was slowly added thereto and the resulting mixture was refluxed for 30 minutes. 100 ml of water was added to the reaction solution to stop the reaction and the solvent was removed under reduced pressure. The residue was extracted with diethylether, washed with saturated sodium chloride solution and dried over magnesium sulfate. Then, the solvent was removed under reduced pressure and the residue was subjected to column chromatography(eluent: ethylacetate/n-hexane=⅓, v/v) to give 3.85 g(14.5 mmol, Yield 77%) of the title compound.
[Compound]
Name
compound
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
ethylacetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
77%

Identifiers

REACTION_CXSMILES
S([CH2:11][N+:12]#[C-:13])(C1C=CC(C)=CC=1)(=O)=O.[CH3:14][C:15]([CH3:18])([O-])[CH3:16].[K+].O.[CH2:21]([O:23][C:24](=[O:26])[CH3:25])[CH3:22].[CH3:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].O1CCC[CH2:34]1>>[C:15]1([C:18]2[C:25]([C:24]([O:23][CH2:21][CH3:22])=[O:26])=[CH:11][NH:12][CH:13]=2)[C:16]2[C:29](=[CH:30][CH:31]=[CH:32][CH:34]=2)[CH:28]=[CH:27][CH:14]=1 |f:1.2,4.5|

Inputs

Step One
Name
compound
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
3.68 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
ethylacetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O.CCCCCC
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethylether
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C=1C(=CNC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.5 mmol
AMOUNT: MASS 3.85 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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